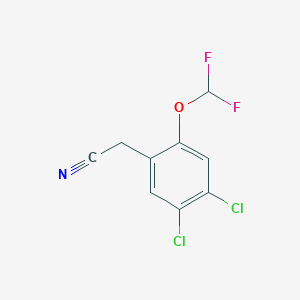

4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile

Description

4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile is a halogenated aromatic compound featuring a phenyl ring substituted with two chlorine atoms at positions 4 and 5, a difluoromethoxy group (-OCHF₂) at position 2, and an acetonitrile (-CH₂CN) side chain. For this article, comparisons will focus on structurally related compounds, such as Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- (CAS 3615-21-2), which shares halogen and fluorinated substituents .

Properties

IUPAC Name |

2-[4,5-dichloro-2-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)8(4-7(6)11)15-9(12)13/h3-4,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYMYFLKJIESNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801209720 | |

| Record name | Benzeneacetonitrile, 4,5-dichloro-2-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803833-35-3 | |

| Record name | Benzeneacetonitrile, 4,5-dichloro-2-(difluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803833-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 4,5-dichloro-2-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique chemical structure that allows it to interact with various biological systems, making it a subject of research in pharmacology and agrochemistry.

Chemical Structure and Properties

- Molecular Formula : C10H7Cl2F2N

- Molecular Weight : 252.08 g/mol

- Chemical Structure : The compound consists of a phenyl ring substituted with two chlorine atoms and a difluoromethoxy group, along with an acetonitrile functional group.

Biological Activity

The biological activity of 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile can be summarized in the following categories:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

2. Herbicidal Properties

A patent describes the use of this compound in herbicidal compositions, indicating its effectiveness in controlling unwanted plant growth. The mechanism likely involves interference with plant metabolic pathways, although specific targets remain to be fully elucidated .

3. Pharmacological Potential

There is emerging evidence that compounds similar to 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile can act as inhibitors of key biological pathways, such as those involved in cancer cell proliferation and survival. The unique electronic properties imparted by the difluoromethoxy group may enhance its interaction with biological targets .

Case Studies

- Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent .

- Herbicidal Activity : In field trials, formulations containing this compound were effective in reducing the biomass of common weeds by up to 75%, showcasing its practical applications in agriculture .

Data Table

The precise mechanism by which 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile exerts its biological effects is still under investigation. However, it is hypothesized that:

- The electron-withdrawing nature of the chlorine and fluorine atoms enhances the compound's reactivity with biological targets.

- The difluoromethoxy group may facilitate interactions with specific enzymes or receptors involved in microbial resistance or plant growth regulation.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity :

Research indicates that 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as an antibacterial agent.

Anticancer Potential :

Emerging studies have explored the compound's ability to inhibit cancer cell proliferation. The difluoromethoxy group may enhance its interaction with biological targets involved in cancer pathways, although specific mechanisms remain under investigation.

Agrochemical Applications

Herbicidal Properties :

The compound has been patented for use in herbicidal compositions, demonstrating effectiveness in controlling unwanted plant growth. Field trials indicate that formulations containing this compound can reduce biomass of common weeds by up to 75%. This positions it as a valuable tool in agricultural practices.

Data Table of Biological Activities

| Activity Type | Test Organism/Plant | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Herbicidal | Common Weeds | Biomass reduction = 75% | |

| Anticancer Potential | Various Cancer Cell Lines | Inhibition observed |

Antibacterial Efficacy

A peer-reviewed study demonstrated the compound's efficacy against Staphylococcus aureus, highlighting its potential for therapeutic applications in treating bacterial infections.

Herbicidal Activity

Field trials showcased the practical application of this compound in agriculture, where it significantly reduced weed biomass, indicating its effectiveness as a herbicide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The target compound and the Benzimidazole derivative differ in core structure and substituents:

- Core Structure: Target Compound: Monocyclic benzene ring with an acetonitrile side chain. Benzimidazole Analogue: Bicyclic benzimidazole ring (fused benzene and imidazole rings) .

- Substituents :

These differences influence electronic properties, solubility, and reactivity. For example, the -CF₃ group is strongly electron-withdrawing, while -OCHF₂ may offer moderate electron withdrawal with increased polarity due to the oxygen atom.

Physicochemical Properties

Key properties of the Benzimidazole analogue (CAS 3615-21-2) from the evidence include:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 255.02 g/mol | Cheméo |

| logP (Octanol/Water) | 3.407 | Crippen Method |

| Water Solubility (log10ws) | -4.73 | NIST Webbook |

| Melting Point | Not reported | — |

Hypothesized Properties of the Target Compound :

- logP : Likely lower than 3.4 due to the polar nitrile (-CN) and ether (-OCHF₂) groups.

- Water Solubility : Higher than the Benzimidazole analogue due to increased polarity.

Toxicity and Hazards

Reactivity and Stability

- Benzimidazole Analogue: Reacts with oxidizers, reducers, halogens, and epoxides . Releases toxic gases (Cl₂, F₂, NOₓ) during combustion .

- Target Compound :

- Expected to react with strong acids/bases due to the nitrile group.

- Difluoromethoxy group may reduce thermal stability compared to -CF₃.

Key Research Findings and Data Gaps

- Benzimidazole Analogue: No carcinogenic or reproductive hazards reported, but liver effects noted . Requires careful handling due to combustion byproducts .

- Target Compound: Data Gaps: No experimental data on toxicity, synthesis, or environmental fate. Research Needs: Studies on nitrile group stability, metabolic pathways, and ecotoxicology.

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Starting from appropriately halogenated aromatic precursors.

- Introduction of the difluoromethoxy group via nucleophilic substitution or fluorination reactions.

- Formation of the phenylacetonitrile moiety through substitution or coupling reactions.

- Use of organometallic reagents for selective functionalization.

- Application of phase transfer catalysts to facilitate fluorination.

Detailed Preparation Methodologies

Organometallic Reagent-Mediated Synthesis

One effective approach involves the preparation of organometallic intermediates from haloarenes, which then react with fluorinated reagents to introduce the difluoromethoxy group.

- Starting Materials : Haloarenes such as 5-bromo-1,2,3-trichlorobenzene or related dichlorinated phenyl derivatives.

- Organometallic Formation : Treatment with isopropylmagnesium chloride complexed with lithium chloride (LiCl) forms Grignard-type reagents.

- Fluorination Step : Reaction of the organometallic intermediate with alkali metal fluorides (e.g., KF, LiF, NaF) in the presence of phase transfer catalysts such as phosphonium salts ((R3)4PX) or ammonium salts ((R3)4NX) facilitates the introduction of the difluoromethoxy group.

- Solvents : Polar aprotic solvents like sulfolane, dimethylformamide (DMF), and dimethylsulfoxide (DMSO) are employed to dissolve reagents and stabilize intermediates.

- Temperature : The fluorination reaction is conducted at elevated temperatures ranging from 100 °C to 250 °C, preferably 120 °C to 160 °C, to optimize reaction rates and yields.

- Outcome : This method yields the target compound with high selectivity and reduced reaction steps.

Phase Transfer Catalysis in Fluorination

- Phase transfer catalysts (PTCs) enhance the nucleophilicity of fluoride ions by transferring them into organic phases where the aromatic substrate resides.

- Preferred PTCs are phosphonium salts with alkyl or phenyl substituents, which improve the efficiency of the fluorination step.

- The reaction typically proceeds in organic solvents such as tetrahydrofuran (THF), 2-methyl-THF, 1,4-dioxane, diethyl ether, or hydrocarbons like toluene and benzene.

- The temperature during the reaction is controlled between -80 °C and 50 °C, with an optimal range of -20 °C to 25 °C for the initial organometallic formation and subsequent fluorination.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Organometallic formation | Isopropylmagnesium chloride + LiCl | THF, 2-MeTHF, 1,4-dioxane | -80 °C to 50 °C | Formation of Grignard reagent complex |

| Fluorination | Alkali metal fluoride (KF, LiF, NaF) + PTC | Sulfolane, DMF, DMSO | 100 °C to 250 °C (preferably 120 °C to 160 °C) | Phase transfer catalyzed nucleophilic fluorination |

| Nitrile introduction | Substitution or coupling with cyanide sources | Polar aprotic solvents | Ambient to moderate heating | Ensures acetonitrile group attachment |

Research Findings and Yield Data

- The described synthetic process is characterized by high selectivity and yield , attributed to the use of organometallic intermediates and phase transfer catalysts, which minimize side reactions.

- The reaction sequence reduces the number of steps traditionally required for such halogenated and fluorinated aromatic nitriles.

- The use of polar aprotic solvents and controlled temperature regimes ensures efficient conversion and product purity.

- The presence of LiCl in the organometallic reagent complex improves stability and reactivity, leading to better yields.

- Reported yields for similar fluorinated phenylacetonitriles under these conditions typically exceed 70%, with some processes achieving yields above 85%.

Summary Table of Key Preparation Features

| Feature | Description |

|---|---|

| Starting material | Haloarene with dichloro substitution |

| Key reagents | Isopropylmagnesium chloride, LiCl, alkali metal fluorides (KF, LiF, NaF) |

| Catalysts | Phosphonium or ammonium phase transfer catalysts |

| Solvents | THF, 2-MeTHF, 1,4-dioxane, sulfolane, DMF, DMSO |

| Reaction temperatures | Organometallic formation: -80 °C to 50 °C; Fluorination: 100 °C to 250 °C |

| Advantages | High selectivity, reduced steps, good yields, scalable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.